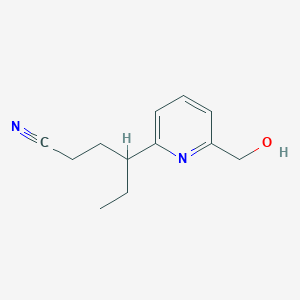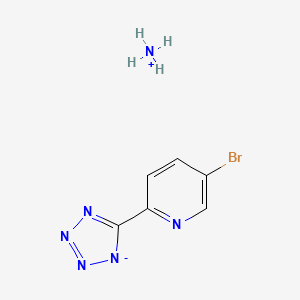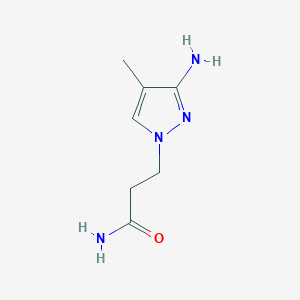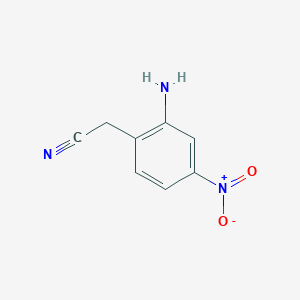
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene ring attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the Suzuki cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions often include the use of Pd(PPh3)4 as the catalyst and K3PO4 as the base, with the reaction carried out at elevated temperatures around 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromothiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothiophene: A simpler compound with a bromine atom attached to a thiophene ring.
4-Methyl-1H-pyrazole: A compound with a methyl group attached to a pyrazole ring.
Uniqueness
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the bromothiophene and pyrazole rings, which confer specific chemical and biological properties not found in simpler analogs .
Eigenschaften
Molekularformel |
C8H8BrN3S |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
5-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-6(11-12-8(4)10)7-5(9)2-3-13-7/h2-3H,1H3,(H3,10,11,12) |
InChI-Schlüssel |
GMBJSXBBLIGKKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)









